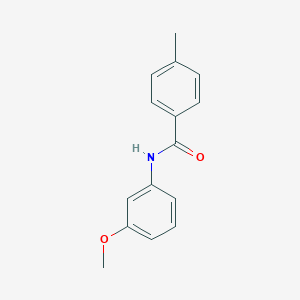

N-(3-methoxyphenyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-6-8-12(9-7-11)15(17)16-13-4-3-5-14(10-13)18-2/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGUCPJOIROFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398350 | |

| Record name | Benzamide, N-(3-methoxyphenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101078-45-9 | |

| Record name | Benzamide, N-(3-methoxyphenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLU-M-ANISIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N 3 Methoxyphenyl 4 Methylbenzamide and Its Analogs

Design and Synthesis of N-(3-methoxyphenyl)-4-methylbenzamide

The fundamental structure of this compound is formed via the creation of an amide bond between a 4-methylbenzoic acid moiety and a 3-methoxyaniline moiety. The design of its synthesis primarily revolves around the efficient formation of this critical linkage.

The most conventional and widely adopted method for synthesizing this compound involves the coupling of an activated carboxylic acid derivative with an amine. The standard laboratory-scale synthesis commences with 4-methylbenzoic acid and 3-methoxyaniline as starting materials.

A typical and optimized route involves a two-step process:

Activation of the Carboxylic Acid: 4-methylbenzoic acid is converted into a more reactive species, most commonly the acyl chloride. This is typically achieved by treating 4-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like chloroform, with a catalytic amount of dimethylformamide (DMF).

Amide Bond Formation: The resulting 4-methylbenzoyl chloride is then reacted with 3-methoxyaniline in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction, a variation of the Schotten-Baumann reaction, is robust and generally high-yielding. nih.gov

The reaction conditions can be optimized to maximize yield and purity, as summarized in the table below.

| Parameter | Condition | Purpose |

| Solvent | Aprotic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran) | To dissolve reactants and prevent side reactions. |

| Base | Tertiary amines (e.g., Triethylamine, Pyridine) or aqueous base (e.g., NaOH) | To scavenge the HCl generated during the reaction. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic; cooling helps to control the reaction rate and minimize side products. |

| Reaction Time | 1-5 hours | Generally sufficient for the reaction to go to completion. |

An alternative one-pot synthesis involves the use of coupling agents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct condensation of 4-methylbenzoic acid and 3-methoxyaniline, bypassing the need to isolate the acyl chloride. acs.org

While traditional methods are reliable, modern organic synthesis seeks to improve efficiency, safety, and substrate scope. Several innovative approaches have been developed for the synthesis of benzamide (B126) scaffolds. acs.org

Catalytic Amidation: Direct catalytic amidation reactions that form the amide bond from carboxylic acids and amines with the extrusion of water are highly atom-economical. Various catalysts, including those based on boron, titanium, and zirconium, have been developed to promote this transformation under milder conditions than previously possible. acs.org For instance, a catalyst system comprising a Lewis acidic ionic liquid immobilized on diatomite earth has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation. acs.org

Oxidative Amidation: This approach constructs the amide bond from aldehydes or benzylamines. acs.org For example, a system using iodine and tert-butyl hydroperoxide (TBHP) can facilitate the synthesis of benzamides from various aldehydes and amines, offering high functional group tolerance.

C-H Activation/Aminocarbonylation: Advanced methods involve the direct functionalization of C-H bonds. Rhodium-catalyzed C-H activation of a benzoic acid, followed by reaction with an isocyanate and subsequent decarboxylation, can produce N-aryl benzamides. nih.gov This strategy allows for the synthesis of substitution patterns that might be difficult to access through traditional routes.

Superacid Catalysis: The direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid (e.g., trifluoromethanesulfonic acid) represents a direct route to primary benzamides. nih.gov While this method typically produces primary amides, it showcases a powerful, albeit harsh, method for direct arene amidation.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of the parent molecule is crucial for exploring structure-activity relationships in drug discovery and for tuning the properties of functional materials. This involves strategic modifications to the core scaffold.

Functionalization can be achieved by using substituted starting materials or by direct modification of the this compound product.

Modification of the 4-Methyl Group: The methyl group on the benzoyl moiety is a prime site for functionalization. For example, it can be halogenated (e.g., using N-bromosuccinimide) to produce a benzylic bromide. This intermediate can then undergo nucleophilic substitution with various nucleophiles, such as amines or purine (B94841) bases, to introduce diverse functionalities. acs.org

Modification of the Aromatic Rings: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can introduce substituents onto either the 4-methylphenyl ring or the 3-methoxyphenyl (B12655295) ring, although regioselectivity must be carefully controlled. A patent describes the synthesis of a related nitrobenzamide derivative by starting with 4-chloro-3-nitrobenzoic acid. nih.gov Modern C-H functionalization techniques offer more direct and selective methods for installing new groups. rsc.org

Modification of the Methoxy (B1213986) Group: The methoxy group can be cleaved to reveal a phenol, which can then be alkylated or otherwise modified to generate a library of ether or ester derivatives.

Scaffold Modification: More profound changes involve altering the core structure. For instance, the benzamide core can be incorporated into a larger, more rigid cyclic system to create conformationally constrained analogs, a strategy often employed in medicinal chemistry to enhance binding affinity and selectivity. nih.gov

The following table outlines potential derivatization strategies:

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group | Reference Concept |

|---|---|---|---|---|

| 4-Methyl Group | Radical Halogenation -> Nucleophilic Substitution | 1. NBS, AIBN 2. K-purine, DMF | Purine-substituted methyl | acs.org |

| 3-Methoxyphenyl Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro group | nih.gov |

| 3-Methoxy Group | Ether Cleavage -> O-Alkylation | 1. BBr₃ 2. Alkyl halide, Base | Phenol, new ether | General Knowledge |

| Benzamide Backbone | Incorporation into a macrocycle | Multi-step synthesis | Conformationally constrained analog | nih.gov |

The parent molecule, this compound, is achiral. However, chirality can be introduced into its analogs, leading to stereoisomers with potentially different biological activities or material properties. A key strategy for achieving this is through the synthesis of atropisomers.

Atropisomerism arises from hindered rotation around a single bond, in this case, the C(aryl)–C(carbonyl) bond or the C(aryl)–N bond. If sufficiently bulky substituents are placed at the ortho positions of either aryl ring (i.e., the positions adjacent to the bond axis), rotation can be restricted to the point where distinct, non-interconverting enantiomers can be isolated at room temperature. acs.orgacs.org

Catalytic asymmetric methods are at the forefront of synthesizing such chiral benzamides:

Peptide-Catalyzed Halogenation: A notable approach involves the enantioselective bromination of a benzamide substrate using a simple peptide-based catalyst. acs.orgnih.govacs.org This reaction installs a bromine atom at an ortho position, creating the steric bulk necessary to induce axial chirality with high enantiomeric ratios.

Chiral Auxiliary-Mediated Synthesis: Asymmetric synthesis can be achieved by using chiral auxiliaries. For example, lithiation at an enantiotopic position of a prochiral arene chromium complex, directed by a chiral base, can lead to the formation of axially chiral benzamides after quenching with an electrophile. acs.org

Dynamic Kinetic Resolution: In some cases, a racemic mixture of atropisomers can be converted into a single enantiomer through dynamic kinetic resolution, where a chiral catalyst selectively reacts with one enantiomer while the other rapidly racemizes. nih.gov

The development of these stereoselective routes is critical, as the biological activity of atropisomeric drugs can reside in a single enantiomer. acs.org

Sustainable Chemistry Principles in Benzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzamides to reduce environmental impact and improve safety. Key areas of focus include the use of safer solvents, minimizing waste, and employing catalytic methods.

Atom Economy: Traditional methods using stoichiometric activating agents like thionyl chloride or carbodiimides generate significant waste (e.g., sulfur dioxide, dicyclohexylurea). acs.org Direct catalytic amidation, where water is the only byproduct, is a highly atom-economical alternative.

Use of Renewable Resources and Safer Reagents: Research into using benign reagents is ongoing. One method demonstrates the synthesis of benzamide from benzoic acid and urea, which are both inexpensive bulk chemicals, using boric acid as a catalyst. acs.org This avoids the use of more hazardous reagents.

Catalysis: The use of reusable, heterogeneous catalysts simplifies product purification and reduces waste. For example, a Lewis acidic ionic liquid immobilized on diatomite earth provides an effective and recyclable catalyst for benzamide synthesis. acs.org

Alternative Energy Sources: The use of microwave or ultrasonic irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. acs.orgacs.org Sonochemistry, in particular, offers a versatile and facile pathway for a large variety of syntheses. acs.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally friendly.

Advanced Structural Elucidation and Spectroscopic Characterization of N 3 Methoxyphenyl 4 Methylbenzamide

Single Crystal X-ray Diffraction Analysis of N-(3-methoxyphenyl)-4-methylbenzamide and its Congeners

Single-crystal X-ray diffraction is a premier technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for this compound is not available in the surveyed literature, analysis of its close congeners provides significant insight into its likely molecular conformation, intermolecular interactions, and crystal packing.

Molecular Conformation and Torsional Angle Analysis

Table 1: Comparison of Dihedral Angles in Benzamide (B126) Congeners

| Compound Name | Dihedral Angle Between Aromatic Rings | Reference |

| N-(3,5-Dimethylphenyl)-4-methylbenzamide | 16.6 (1)° | nih.gov |

| N-(4-methylphenylsulfonyl)-benzamide | 79.4 (1)° | nih.gov |

| N-(4-methylphenylsulfonyl)-3-nitrobenzamide | 86.29 (1)° | nih.gov |

| N-(4-methylphenylsulfonyl)-4-nitrobenzamide | 89.8 (1)° | nih.gov |

Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of benzamide derivatives is typically dominated by hydrogen bonding involving the amide N–H donor and the carbonyl C=O acceptor. nih.govnih.gov In the crystal structure of N-(3,5-Dimethylphenyl)-4-methylbenzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that run along the c-axis. nih.gov Similarly, in 4-Methoxy-N-methylbenzamide, molecules are connected into chains via N—H⋯O hydrogen bonds, which are further linked by C—H⋯π interactions to build a three-dimensional network. nih.gov

Depending on the substituents, other interactions can also play a crucial role. For example, in some N-(4-Methoxyphenyl)-nitrobenzenesulfonamide derivatives, the methoxy (B1213986) oxygen can act as a hydrogen bond acceptor. mdpi.com The presence of methoxy and methyl groups in this compound suggests that its crystal structure would likely be stabilized by a combination of N—H⋯O hydrogen bonds, potentially forming chains or dimers, and weaker C—H⋯O or C—H⋯π interactions, leading to a densely packed three-dimensional architecture. nih.govmdpi.com The study of different crystalline forms (polymorphs) of related compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide shows how variations in hydrogen-bonding networks can lead to different packing arrangements and material properties. mdpi.com

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure, assessing purity, and analyzing the functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. Based on data from analogous structures, the following chemical shifts (δ) in ppm can be predicted: rsc.org

Aromatic Protons: Multiple signals in the range of δ 7.0–8.0 ppm. The protons on the 4-methylbenzoyl ring would likely appear as two doublets, while the protons on the 3-methoxyphenyl (B12655295) ring would show a more complex multiplet pattern.

Amide Proton (N-H): A broad singlet, typically downfield, around δ 8.0-9.0 ppm.

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

Methyl Protons (-CH₃): A sharp singlet around δ 2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Expected chemical shifts for this compound are: rsc.org

Carbonyl Carbon (C=O): A signal in the range of δ 165–170 ppm.

Aromatic Carbons: Multiple signals between δ 110–160 ppm. The carbon attached to the methoxy group would be significantly shielded.

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

Methyl Carbon (-CH₃): A signal around δ 21 ppm.

The presence of rotamers due to restricted rotation around the C(carbonyl)-N bond can sometimes lead to broadening of NMR signals at room temperature, an effect observed in some ortho-substituted N-methoxy-N-methyl benzamides.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Carbonyl (C=O) | - | 165 - 170 |

| Aromatic (C-H/C) | 7.0 - 8.0 | 110 - 160 |

| Amide (N-H) | 8.0 - 9.0 (broad) | - |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |

| Methyl (-CH₃) | ~2.4 (singlet) | ~21 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of Benzamide Derivatives

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic amide bands.

N-H Stretch: A sharp to moderately broad band in the region of 3300–3400 cm⁻¹.

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals typically appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong, sharp absorption band between 1630–1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum. researchgate.net

N-H Bend (Amide II band): A strong band found in the 1515–1570 cm⁻¹ region, often coupled with C-N stretching.

C-N Stretch: Appears in the 1200-1350 cm⁻¹ range.

C-O Stretch (Aryl ether): Strong absorptions are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations would produce strong signals. The C=O stretch is also Raman active. nih.gov

Table 3: Characteristic Vibrational Frequencies for Benzamide Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Reference |

| N-H Stretch | 3300 - 3400 | Medium - Strong | researchgate.net |

| Aromatic C-H Stretch | 3000 - 3120 | Medium | researchgate.net |

| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong | researchgate.net |

| N-H Bend (Amide II) | 1515 - 1570 | Strong | |

| Aryl C-O Stretch | 1200 - 1260 | Strong | researchgate.net |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (molar mass: 241.29 g/mol ), an electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 241.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The primary fragmentation pathway for amides is typically cleavage of the amide bond (α-cleavage). libretexts.orglibretexts.org

Fragment 1: Cleavage can produce the 4-methylbenzoyl cation, which would be a prominent peak at m/z 119 .

Fragment 2: The other part of the molecule could form an ion corresponding to the 3-methoxyaniline radical cation at m/z 123 .

Other Fragments: Further fragmentation of the 4-methylbenzoyl cation could lead to the loss of carbon monoxide (CO) to give a tolyl cation at m/z 91 . Fragmentation of the 3-methoxyphenyl portion could involve the loss of a methyl radical (CH₃) or formaldehyde (CH₂O). researchgate.netresearchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Corresponding Fragment Ion Structure |

| 241 | [C₁₅H₁₅NO₂]⁺ (Molecular Ion) |

| 123 | [C₇H₉NO]⁺ (3-methoxyaniline radical cation) |

| 119 | [C₈H₇O]⁺ (4-methylbenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

Computational Chemistry and Theoretical Modeling of N 3 Methoxyphenyl 4 Methylbenzamide Interactions

Density Functional Theory (DFT) Investigations of N-(3-methoxyphenyl)-4-methylbenzamide

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can predict its geometry, electronic distribution, and spectroscopic features, offering a foundational understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO energy is associated with the molecule's ability to donate electrons, characterizing it as a nucleophile, while the LUMO energy relates to its ability to accept electrons, defining its electrophilic nature. nih.govslideshare.net The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. slideshare.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl (B12655295) ring and the amide linkage, which are regions with higher electron density. Conversely, the LUMO is likely distributed over the 4-methylbenzoyl portion of the molecule. This distribution implies that electrophilic attacks would preferentially occur at the methoxyphenyl ring, while nucleophilic attacks would target the benzoyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: These values are representative and based on typical DFT calculations for similar aromatic amide structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govyoutube.com The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential. youtube.com

In the MEP map of this compound, the most negative potential (red) is anticipated to be concentrated around the carbonyl oxygen atom of the amide group and the oxygen atom of the methoxy (B1213986) group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. The regions of positive potential (blue) are likely to be found around the amide hydrogen atom, indicating its role as a hydrogen bond donor. The aromatic rings will exhibit a gradient of potential, influenced by their respective substituents.

Computational studies can elucidate the plausible reaction mechanisms for the synthesis of this compound. A common synthetic route for benzamides is the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. For instance, the reaction between 4-methylbenzoyl chloride and 3-methoxyaniline would yield the target compound.

Theoretical modeling of this reaction would involve calculating the energy profile of the reaction pathway, including the transition states and intermediates. The proposed mechanism generally proceeds via a nucleophilic addition-elimination pathway. DFT calculations can help to determine the activation energies for each step, providing insights into the reaction kinetics and the stability of the intermediates. For example, studies on the formation of benzamides have proposed the involvement of superelectrophilic intermediates in certain synthetic routes, which can be investigated using computational methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

The development of a QSAR model for this compound analogs involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links the descriptors to the biological activity.

For benzamide (B126) derivatives, 3D-QSAR models, which consider the three-dimensional structure of the molecules, have been successfully developed. These models often use pharmacophore mapping to identify the key structural features required for activity. The predictive power of the QSAR model is assessed through internal and external validation techniques to ensure its robustness and reliability.

Table 2: Statistical Parameters for a Representative 3D-QSAR Model of Benzamide Analogs

| Parameter | Value | Description |

| r² | 0.92 | Coefficient of determination (goodness of fit) |

| q² | 0.75 | Cross-validated correlation coefficient (internal predictivity) |

| F-value | 150 | Fisher's test value (statistical significance) |

| pred_r² | 0.81 | Correlation coefficient for the external test set (external predictivity) |

Note: These values are illustrative of a statistically robust QSAR model.

QSAR studies on benzamide analogs have identified several key physicochemical and structural descriptors that influence their biological activity. These descriptors provide valuable insights into the structure-activity relationship and guide the design of more potent compounds.

Hydrophobicity: The hydrophobic character of the substituents on the aromatic rings is often found to be a critical factor. Contour maps from 3D-QSAR models frequently indicate that hydrophobic groups in specific regions of the molecule enhance activity.

Hydrogen Bonding: The amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which are often crucial for interaction with biological targets. The presence and location of other hydrogen bond acceptors, like the methoxy group in this compound, can also significantly impact activity.

Electronic Properties: The electronic nature of the substituents, as quantified by descriptors like Hammett constants or calculated atomic charges, plays a vital role. Electron-donating or electron-withdrawing groups can modulate the charge distribution of the molecule, affecting its binding affinity to a target protein.

Steric Factors: The size and shape of the molecule and its substituents are important for fitting into the binding pocket of a receptor. Steric clashes can be detrimental to activity, while optimal steric bulk can lead to enhanced binding.

By analyzing the contribution of these descriptors, medicinal chemists can rationally design new analogs of this compound with improved biological profiles.

Molecular Docking and Molecular Dynamics Simulations with this compound

Computational chemistry and theoretical modeling have become indispensable tools in modern drug discovery and development. These techniques allow for the detailed investigation of molecular interactions at an atomic level, providing insights that can guide the design of more potent and selective therapeutic agents. For this compound, a compound of interest in medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are powerful methods to predict and analyze its behavior when interacting with biological targets. These computational approaches are particularly valuable in the study of kinase inhibitors, a class of drugs to which many benzamide derivatives belong. nih.govscirp.orgscirp.org

Ligand-Target Binding Pose Prediction and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This prediction is crucial for understanding the mechanism of action of a potential drug molecule. For a compound like this compound, docking studies can elucidate how it fits into the binding site of a target protein, for instance, a protein kinase.

The process involves placing the 3D structure of the ligand into the binding pocket of the receptor and evaluating the different possible binding poses. The scoring functions used in docking programs then rank these poses based on their predicted binding affinity. The resulting top-ranked pose provides a static model of the ligand-protein complex.

From this model, a detailed interaction profile can be generated. This profile highlights the key non-covalent interactions that stabilize the complex, such as:

Hydrogen bonds: These are crucial for the specificity of ligand binding. For this compound, the amide group can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group).

Hydrophobic interactions: The methyl group on the benzamide ring and the methoxy group on the phenyl ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

Pi-stacking interactions: The aromatic rings of the compound can engage in pi-stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

While specific docking studies for this compound are not publicly available, we can look at studies on structurally similar benzamide derivatives to understand the types of interactions that might be observed. For example, in studies of other benzamide-based kinase inhibitors, the amide linker often forms key hydrogen bonds with the hinge region of the kinase domain. nih.govresearchgate.net

Table 1: Representative Interaction Profile for a Benzamide-Based Kinase Inhibitor

| Interaction Type | Ligand Moiety Involved | Protein Residue Example |

| Hydrogen Bond (Donor) | Amide N-H | Hinge Region Amino Acid |

| Hydrogen Bond (Acceptor) | Amide C=O | Hinge Region Amino Acid |

| Hydrophobic | Methyl group, Phenyl rings | Alanine, Valine, Leucine |

| Pi-Stacking | Benzamide ring, Methoxyphenyl ring | Phenylalanine, Tyrosine |

This table is illustrative and based on findings for related benzamide compounds.

Binding Affinity Estimation and Selectivity Assessment

Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity of a ligand for its target. Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding interaction. A lower value indicates a stronger interaction.

Various computational methods can be employed to estimate binding affinity, ranging from the scoring functions in molecular docking programs to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP). These methods calculate the free energy of binding (ΔG_bind), which is related to the binding affinity.

Selectivity is another critical aspect of drug design. A drug should ideally bind strongly to its intended target while having weak or no affinity for other proteins, especially those that are structurally related. Computational methods can aid in assessing selectivity by docking this compound into the binding sites of multiple proteins and comparing the predicted binding affinities. For instance, to evaluate its selectivity as a kinase inhibitor, the compound would be docked against a panel of different kinases. A favorable selectivity profile would show a significantly higher predicted binding affinity for the target kinase over others.

Table 2: Illustrative Predicted Binding Affinities for this compound against Different Kinase Targets

| Kinase Target | Predicted Binding Affinity (kcal/mol) | Predicted Selectivity |

| Target Kinase A | -10.5 | High |

| Off-target Kinase B | -7.2 | - |

| Off-target Kinase C | -6.8 | - |

This data is hypothetical and serves to illustrate the concept of computational binding affinity and selectivity assessment.

Conformational Dynamics and Stability in Simulated Biological Environments

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. This allows for the observation of the flexibility of both the ligand and the protein, as well as the stability of their interaction in a simulated biological environment, which typically includes water and ions.

For this compound, an MD simulation would start with the best-predicted docking pose. Over the course of the simulation (typically nanoseconds to microseconds), the system is allowed to evolve naturally. Analysis of the simulation trajectory can reveal:

Conformational Stability: Whether the ligand remains stably bound in its initial predicted pose or if it shifts to a different conformation. The root-mean-square deviation (RMSD) of the ligand's atoms from their initial positions is often used to quantify this. A stable RMSD value over time suggests a stable binding mode.

Protein Flexibility: How different parts of the protein, such as loops in the binding site, move and adapt to the presence of the ligand. The root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions.

Water Dynamics: The role of water molecules in mediating the ligand-protein interaction. Some water molecules might be displaced upon ligand binding, while others may form bridging hydrogen bonds.

MD simulations provide a more realistic and detailed understanding of the binding event, complementing the static picture from molecular docking. For example, a simulation might show that a particular hydrogen bond observed in the docked pose is transient, while another, not initially predicted, forms and is stable over time. This level of detail is invaluable for the rational design of improved inhibitors. Studies on related benzamide derivatives have used MD simulations to confirm the stability of the ligand in the binding pocket of the target protein. nih.govnih.gov

Strategic Approaches in Drug Discovery and Lead Optimization with N 3 Methoxyphenyl 4 Methylbenzamide

Lead Compound Identification and Validation Processes

The initial identification of a lead compound like N-(3-methoxyphenyl)-4-methylbenzamide often emerges from high-throughput screening (HTS) campaigns, where large libraries of chemical compounds are rapidly assayed for their ability to interact with a specific biological target. Once a "hit" is identified, a rigorous validation process ensues to confirm its activity and potential for further development.

This validation phase is critical to eliminate false positives and to ensure that the observed biological effect is genuinely attributable to the compound . A typical validation workflow would involve several key steps:

Hit Confirmation: The primary screening result is confirmed by re-testing the compound, often using a different assay format, to ensure the initial observation was not an artifact.

Dose-Response Analysis: To understand the potency of the lead candidate, a dose-response curve is generated. This involves testing the compound at multiple concentrations to determine the concentration at which it produces 50% of its maximal effect (EC50 or IC50).

Orthogonal Assays: The activity of the compound is further confirmed using one or more distinct assays that measure the same biological endpoint but through a different mechanism. This helps to build confidence in the compound's on-target activity.

Target Engagement Studies: Techniques such as cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) can be employed to verify that the compound directly binds to its intended molecular target within a cellular context.

Initial Structure-Activity Relationship (SAR) Studies: A preliminary exploration of the chemical space around the lead compound is undertaken. This involves synthesizing and testing a small number of closely related analogs to understand which parts of the molecule are essential for its activity.

For instance, in a hypothetical scenario where this compound was identified as an inhibitor of a novel kinase, the validation process would involve confirming its inhibitory activity in enzymatic assays, followed by cellular assays to demonstrate its effect on downstream signaling pathways.

Optimization Strategies for this compound as a Lead Candidate

Once validated, the lead compound undergoes a comprehensive optimization process to enhance its drug-like properties. The goal is to transform a compound with promising, albeit imperfect, characteristics into a preclinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.

Chemical Modification for Improved Pharmacological Profiles

The core of lead optimization lies in the strategic chemical modification of the lead structure. For this compound, medicinal chemists would systematically modify different parts of the molecule—the methoxyphenyl ring, the central amide linker, and the 4-methylbenzoyl group—to improve its pharmacological profile.

Key objectives of these chemical modifications include:

Enhancing Potency: Modifications are made to increase the compound's affinity for its target, thereby lowering the concentration required to achieve the desired therapeutic effect. This could involve introducing new functional groups that can form additional favorable interactions with the target's binding site.

Improving Metabolic Stability: The compound is engineered to be more resistant to metabolic breakdown by enzymes in the liver and other tissues. This can prolong its duration of action in the body. For example, replacing a metabolically labile group with a more stable one.

Optimizing Solubility: The solubility of the compound in aqueous and lipid environments is fine-tuned to ensure adequate absorption and distribution in the body.

Reducing Off-Target Effects: Modifications are aimed at minimizing the compound's interaction with unintended biological targets, which can lead to adverse side effects.

The following table illustrates a hypothetical structure-activity relationship (SAR) study for this compound, showcasing how different modifications could impact its inhibitory activity against a target kinase.

| Compound ID | R1 (Position 3 on Phenyl Ring) | R2 (Position 4 on Benzoyl Ring) | Target Kinase IC50 (nM) |

| Lead Compound | -OCH3 | -CH3 | 150 |

| Analog 1 | -OH | -CH3 | 320 |

| Analog 2 | -Cl | -CH3 | 95 |

| Analog 3 | -OCH3 | -H | 210 |

| Analog 4 | -OCH3 | -Cl | 80 |

| Analog 5 | -OCH3 | -CF3 | 55 |

This data is illustrative and does not represent actual experimental results.

Modulation of Target Selectivity and Specificity

A crucial aspect of drug development is ensuring that the therapeutic agent acts specifically on its intended target to minimize the risk of unwanted side effects. For a lead compound like this compound, achieving high target selectivity is a primary goal of the optimization process.

Strategies to modulate target selectivity include:

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational modeling and molecular docking studies can be used to design modifications that enhance binding to the desired target while reducing affinity for closely related off-targets. By identifying unique features in the binding pocket of the intended target, chemists can design functionalities into the lead compound that exploit these differences.

Systematic SAR Exploration: As seen in the SAR table, systematically altering substituents on the aromatic rings can have a profound impact on activity. A broader screening of these analogs against a panel of related targets (e.g., a kinome scan for a kinase inhibitor) can identify modifications that confer greater selectivity. For instance, a modification that enhances potency against the target kinase might simultaneously decrease activity against other kinases.

Introduction of Steric Hindrance: Adding bulky chemical groups to specific positions on the molecule can prevent it from fitting into the binding sites of off-target proteins, which may have smaller or differently shaped binding pockets compared to the primary target.

The ultimate aim of these optimization strategies is to develop a derivative of this compound that possesses a superior pharmacological profile, characterized by high potency, excellent selectivity, and favorable pharmacokinetic properties, making it a suitable candidate for further preclinical and clinical development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.